![molecular formula C9H13N3O6 B3060928 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one CAS No. 13491-41-3](/img/structure/B3060928.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Übersicht
Beschreibung
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one is a useful research compound. Its molecular formula is C9H13N3O6 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, also known as dihydrouridine or 5,6-dihydrouridine, is a modified nucleoside with significant biological activity. This compound is of interest due to its potential applications in antiviral therapies and its role in RNA metabolism. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14N2O6
- Molecular Weight : 246.22 g/mol
- Solubility :
- DMF: 16 mg/ml
- DMSO: 10 mg/ml
- PBS (pH 7.2): 5 mg/ml
- Density : 1.614±0.06 g/cm³ (Predicted)
- Storage Temperature : Store at -20°C
Property | Value |
---|---|
Molecular Formula | C9H14N2O6 |
Molecular Weight | 246.22 g/mol |
Solubility (DMF) | 16 mg/ml |
Density | 1.614±0.06 g/cm³ |
pKa | 12.40±0.20 |
Stability | Hygroscopic |
The biological activity of dihydrouridine is primarily linked to its incorporation into RNA molecules, where it can influence RNA structure and function. It has been shown to:
- Inhibit viral replication : Dihydrouridine acts as a mutagenic ribonucleoside, which can be incorporated into viral RNA during replication, leading to the accumulation of mutations that impair viral function .
- Modulate host cellular processes : By affecting RNA metabolism, dihydrouridine can alter gene expression and protein synthesis within host cells.
Antiviral Activity
Dihydrouridine has demonstrated antiviral properties against various viruses, particularly coronaviruses:
- SARS-CoV-2 : Studies indicate that dihydrouridine can inhibit the replication of SARS-CoV-2 by introducing errors into the viral genome during RNA synthesis . This mechanism is crucial for developing antiviral agents targeting COVID-19.
Case Study: Efficacy Against Coronaviruses
In a study examining the efficacy of dihydrouridine against coronaviruses, it was found that:
- The compound significantly reduced viral load in treated cells.
- Viral genome sequencing revealed increased mutation rates in the presence of dihydrouridine, indicating its role as a mutagenic agent .
Research Findings
Recent research highlights the potential of dihydrouridine in therapeutic applications:
- Antiviral Properties : In vitro studies have shown that dihydrouridine effectively inhibits several strains of coronaviruses, including those resistant to other antiviral drugs .
- Safety Profile : Initial toxicity assessments suggest that dihydrouridine has a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.
Future Directions
The ongoing research aims to:
- Investigate the pharmacokinetics and bioavailability of dihydrouridine in vivo.
- Explore combination therapies that leverage its mutagenic properties alongside other antiviral agents.
Analyse Chemischer Reaktionen
Synthetic Reactions
The compound is synthesized through multi-step organic reactions, often involving nucleoside chemistry and hydroxylamine derivatization:
Key Synthetic Routes
-
Mechanistic Insight : The hydroxyamino group (–NHOH) at C4 is introduced via nucleophilic attack on activated cytidine intermediates . Protecting groups (e.g., trityl or acetyl) are often used to stabilize the hydroxymethyl oxolane moiety during synthesis .
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to its labile glycosidic bond and hydroxyamino group:
Acid-Catalyzed Hydrolysis
-
Conditions : 0.1 M HCl, 80°C
-
Products : D-ribose derivative + 4-hydroxyamino-2-pyrimidinone
Base-Mediated Degradation
-
Conditions : 0.1 M NaOH, 25°C
-
Products : Ring-opened uronate derivatives via deprotonation of the hydroxyamino group .
Oxidation-Reduction Reactions
The hydroxyamino (–NHOH) and hydroxymethyl (–CH₂OH) groups are redox-active:
Oxidation
Reduction
-
Catalytic Hydrogenation : Pd/C in methanol reduces the hydroxyamino group to an amine (–NH₂), yielding 4-aminocytidine .
Enzymatic Interactions
The compound’s antiviral activity stems from its incorporation into viral RNA, facilitated by RNA-dependent RNA polymerases:
-
Phosphorylation : Intracellular kinases convert it to the triphosphate form (EIDD-1931-TP) .
-
RNA Incorporation : Acts as a substrate analog, pairing with both guanine and adenine, inducing lethal mutagenesis .
-
Metabolic Stability : Resists hydrolysis by human cytidine deaminase (half-life >24 hrs) .
Photochemical and Thermal Degradation
Condition | Degradation Pathway | Products |
---|---|---|
UV Light (254 nm) | Cleavage of N–O bond in hydroxyamino group | Cytidine + NO- radicals |
Thermal (150°C) | Dehydration of sugar moiety | Anhydro derivatives + NH₃ |
Comparison with Structural Analogs
Key Research Findings
Eigenschaften
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAIINAJCDIPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326527, DTXSID00902055 | |
Record name | N-hydroxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_1258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13491-41-3 | |
Record name | NSC529856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-hydroxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.